Ethyl (formylamino)(thioxo)acetate
Overview
Description
Ethyl (formylamino)(thioxo)acetate, also known as Ethyl [2-(formylamino)-1,3-thiazol-4-yl]acetate, is a chemical compound with the linear formula C8H10N2O3S . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . 2-Aminothiazoles, a significant class of organic medicinal compounds, are utilized as starting material for the synthesis of diverse range of heterocyclic analogues .Molecular Structure Analysis
The molecular formula of Ethyl (formylamino)(thioxo)acetate is C5H7NO3S. The SMILES string representation is [H]C(NC1=NC(CC(OCC)=O)=CS1)=O .Physical And Chemical Properties Analysis
The molecular weight of Ethyl (formylamino)(thioxo)acetate is 161.18 g/mol. The density is 1.5±0.1 g/cm3, and the boiling point is 381.3±34.0 °C at 760 mmHg .Scientific Research Applications
Ethyl (formylamino)(thioxo)acetate: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Thiazolidine Derivatives: Ethyl (formylamino)(thioxo)acetate is used in the synthesis of thiazolidine derivatives, which have shown potential anticancer activity against various human cancer cell lines .
Anticancer Activity: The compound’s derivatives have been evaluated for their anticancer properties, particularly against HepG2, PC-3, MCF-7, and A549 human cancer cell lines, indicating its significance in medicinal chemistry .
Antimicrobial Applications: Related thiazole and thiazolidine compounds have demonstrated antimicrobial properties, suggesting that ethyl (formylamino)(thioxo)acetate could be explored for similar applications .
Synthesis of Condensed Pyrimidines: It is also involved in the synthesis of 2-thioxopyrimidine-containing condensed derivatives, which have potential biological properties .
Analgesic and Anti-inflammatory Properties: Thiophene derivatives, which are structurally related to ethyl (formylamino)(thioxo)acetate, have shown analgesic and anti-inflammatory activities, indicating possible research avenues for the compound’s derivatives .
Material Science Applications: In material science, thiophene derivatives are used in the fabrication of light-emitting diodes (LEDs), suggesting that ethyl (formylamino)(thioxo)acetate could contribute to this field as well .
Corrosion Inhibition: Some thiophene compounds are utilized as corrosion inhibitors for metals, which could be an industrial application worth exploring for ethyl (formylamino)(thioxo)acetate derivatives .
Prodrug Development: Given its role in synthesizing various biologically active compounds, there is potential for ethyl (formylamino)(thioxo)acetate to be used in the development of prodrugs .
This analysis provides a glimpse into the diverse scientific research applications of ethyl (formylamino)(thioxo)acetate across different fields. Each application offers a unique perspective on how this compound can contribute to advancements in chemistry and medicine.
Saturated Five-Membered Thiazolidines and Their Derivatives - Springer Research Article Synthesis and identification of novel 2-thioxo-imidazolidin-4-one derivatives - ResearchGate Preparation and biological properties of 2-thio-containing pyrimidines - Springer Therapeutic importance of synthetic thiophene - BMC Chemistry
Safety and Hazards
Future Directions
2-Aminothiazoles, which are used in the synthesis of Ethyl (formylamino)(thioxo)acetate, are a significant class of organic medicinal compounds with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . This suggests potential future directions for the development of new drug candidates .
properties
IUPAC Name |
ethyl 2-formamido-2-sulfanylideneacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S/c1-2-9-5(8)4(10)6-3-7/h3H,2H2,1H3,(H,6,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEANZFIQZDNBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=S)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.